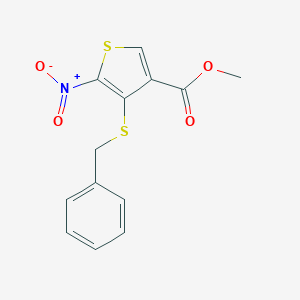
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound features a benzylthio group, a nitro group, and a carboxylate ester group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which undergoes nitration to introduce the nitro group at the 5-position. The benzylthio group is then introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the thiophene ring. Finally, the carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other esters.
Scientific Research Applications
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different heterocyclic core.
Methyl 4-(methylthio)-5-nitrothiophene-3-carboxylate: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
methyl 4-(benzylsulfanyl)-5-nitro-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C13H11NO4S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 4-benzylsulfanyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C13H11NO4S2/c1-18-13(15)10-8-20-12(14(16)17)11(10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
OFRYIIGFGFEEBU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CSC(=C1SCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















